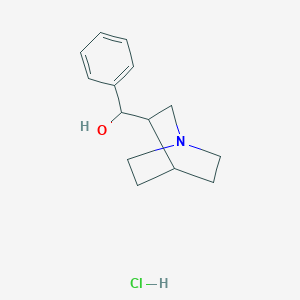

alpha-Phenyl-3-quinuclidinemethanol

Beschreibung

Alpha-Phenyl-3-quinuclidinemethanol (IUPAC name: 3-(hydroxymethyl)-1-phenylquinuclidine) is a bicyclic tertiary alcohol characterized by a quinuclidine core substituted with a phenyl group at the 1-position and a hydroxymethyl group at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinuclidine derivatives, such as muscarinic acetylcholine receptor modulators and anticholinergic agents. Its rigid bicyclic structure and stereochemistry influence its pharmacokinetic properties, including solubility, metabolic stability, and receptor binding affinity.

Eigenschaften

CAS-Nummer |

60999-45-3 |

|---|---|

Molekularformel |

C14H20ClNO |

Molekulargewicht |

253.77 g/mol |

IUPAC-Name |

1-azabicyclo[2.2.2]octan-3-yl(phenyl)methanol;hydrochloride |

InChI |

InChI=1S/C14H19NO.ClH/c16-14(12-4-2-1-3-5-12)13-10-15-8-6-11(13)7-9-15;/h1-5,11,13-14,16H,6-10H2;1H |

InChI-Schlüssel |

GPJFAQRLWALSHD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN2CCC1C(C2)C(C3=CC=CC=C3)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of alpha-Phenyl-3-quinuclidinemethanol typically begins with quinuclidin-3-one.

Reaction Steps:

Industrial Production Methods: The industrial production of alpha-Phenyl-3-quinuclidinemethanol follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Alpha-Phenyl-3-quinuclidinemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form various alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium hydroxide and potassium tert-butoxide are employed.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted quinuclidine derivatives.

Wissenschaftliche Forschungsanwendungen

Alpha-Phenyl-3-quinuclidinemethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Wirkmechanismus

The mechanism of action of alpha-Phenyl-3-quinuclidinemethanol involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

- 3-Quinuclidinyl Benzilate (BZ): A potent anticholinergic agent, BZ exhibits high affinity for muscarinic receptors. Its ester group enhances lipophilicity, enabling blood-brain barrier penetration, whereas alpha-Phenyl-3-quinuclidinemethanol’s hydroxymethyl group may reduce CNS activity due to increased polarity.

- 3-Quinuclidinol: This simpler analog lacks the phenyl substituent, resulting in lower receptor binding specificity. Its melting point (92–94°C) and water solubility are higher than alpha-Phenyl-3-quinuclidinemethanol’s (predicted mp: 110–115°C), reflecting differences in molecular rigidity and hydrophobicity.

- Quinolinone Derivatives (): These compounds, synthesized via Schiff base reactions, exhibit antimicrobial and antitumor activities in vitro. Their planar quinolinone core contrasts with the non-planar quinuclidine system, which may alter steric interactions in biological targets .

Table 2: Physicochemical and Pharmacological Data

| Compound | Molecular Weight (g/mol) | LogP* | Key Activity |

|---|---|---|---|

| Alpha-Phenyl-3-quinuclidinemethanol | 231.33 | 1.8 | Moderate anticholinergic (predicted) |

| 3-Quinuclidinyl Benzilate | 337.40 | 3.2 | Anticholinergic (confirmed) |

| 3-Quinuclidinol | 141.21 | 0.5 | Weak anticholinergic |

| Quinolinone derivatives | 250–300† | 1.5–2.5 | Antimicrobial/antitumor |

*Predicted using computational tools.

†Range based on derivatives in .

Research Implications and Gaps

While alpha-Phenyl-3-quinuclidinemethanol’s structural analogs have well-documented activities, further studies are needed to elucidate its precise pharmacological profile. Comparative studies with 3-quinuclidinyl benzilate could clarify the impact of ester vs. alcohol substituents on receptor selectivity. Additionally, optimizing its synthesis (e.g., via green chemistry approaches) may improve scalability for preclinical testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.